1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
Description
Structural Characterization and Molecular Analysis
Crystallographic and Molecular Geometry Studies
The crystallographic structure of 1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione is influenced by hydrogen-bonding interactions and steric effects from the 2-chlorophenylmethyl substituent. While direct X-ray data for this compound are not publicly available, analogous barbiturate derivatives (e.g., barbital polymorphs) exhibit hydrogen-bonded motifs such as C-2 (looped chains) and L-1 (layered structures) . These motifs are governed by N–H···O=C interactions between the imidazolidine trione’s NH and carbonyl groups.
The 2-chlorophenylmethyl group introduces steric hindrance, potentially favoring conformations where the chlorophenyl ring adopts a dihedral angle relative to the imidazolidine plane. For example, in related compounds like 1,3-dimethyl-5,5-dibenzylbarbituric acid, dihedral angles of ~50° between benzyl groups and the trione core are observed due to steric constraints . Computational geometry optimizations (e.g., via DFT) would further clarify these spatial arrangements.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The 1H NMR spectrum of this compound is expected to display:
- Aromatic protons : A multiplet for the 2-chlorophenyl ring (δ 7.2–7.5 ppm), with deshielded ortho protons due to electron-withdrawing chlorine.
- Methylene group : A singlet for the CH₂ bridge (δ ~4.0–4.5 ppm).
- Imidazolidine NH : A broad peak (δ ~10–12 ppm) from N–H···O=C hydrogen bonding.
13C NMR would reveal:
- Carbonyl carbons : Signals at δ ~160–170 ppm (C=O groups).
- Quaternary carbons : Peaks for the imidazolidine ring (δ ~140–150 ppm) and chlorophenyl carbons (δ ~125–135 ppm).
Assignments are validated via HMQC and HMBC experiments to map proton-carbon correlations .
Infrared (IR) and Raman Spectroscopic Signatures
Key IR/Raman features include:
| Spectral Region (cm⁻¹) | Assignment | Source |
|---|---|---|
| 2900–3100 | N–H (stretch) | |
| 1650–1750 | C=O (stretch) | |
| 700–800 | C–Cl (stretch) |
Raman spectroscopy highlights pyrimidine ring vibrations (~630 cm⁻¹) and C–H bending modes (~1465 cm⁻¹), aiding differentiation from related barbiturates .
Mass Spectrometric Fragmentation Patterns
The molecular ion peak appears at m/z 238.63 (C₁₀H₇ClN₂O₃). Fragmentation pathways include:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT optimization (B3LYP/6-31G*) predicts:
- Bond lengths : N–H (1.02 Å), C=O (1.20–1.22 Å), C–Cl (1.75 Å).
- Vibrational frequencies : Match experimental IR/Raman data, validating assignments.
- Thermodynamic stability : Lower energy for conformers with intra- or intermolecular hydrogen bonds .
Molecular Orbital and Electron Density Mapping
HOMO-LUMO analysis reveals:
- HOMO : Delocalized over the imidazolidine ring, indicating electron-rich regions.
- LUMO : Localized on carbonyl groups, suggesting sites for nucleophilic attack.
Electron density maps highlight: - Electron-deficient regions : Chlorine and carbonyl groups.
- Electron-rich regions : Aromatic π-system and NH proton .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXXXIGLYMQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with phosgene to form the corresponding isocyanate, which then undergoes cyclization with urea to yield the desired imidazolidine-2,4,5-trione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione
- Chemical Formula : C10H8ClN3O3
- Molecular Weight : 241.64 g/mol
The compound features an imidazolidine ring substituted with a 2-chlorophenylmethyl group, which influences its reactivity and interactions with biological systems.
Chemistry
This compound serves as a building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals.
Medicine
Research indicates that this compound has potential therapeutic applications:
- Neurological Disorders : Studies are ongoing to evaluate its efficacy in treating conditions such as Alzheimer's disease through inhibition of acetylcholinesterase and butyrylcholinesterase enzymes .
- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial effect is attributed to the lipophilicity imparted by the chlorophenyl substituent, enhancing membrane penetration.
- Anticancer Activity : The compound shows cytotoxic effects against cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 20.3 |
| H460 | 25.6 |
Mechanisms involve apoptosis induction and cell cycle arrest at the G2/M phase.
Industry
In industrial applications, this compound is being explored for:
- Material Development : It contributes to the creation of advanced materials with high thermal stability and chemical resistance.
Breast Cancer Model
In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups treated with vehicle alone. This highlights its potential as an anticancer agent.
Dermatological Applications
Clinical trials evaluating topical formulations containing this compound have shown promising results in reducing hyperpigmentation and improving overall skin tone. The compound's enzyme inhibitory properties may be leveraged for cosmetic applications aimed at skin lightening.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The substituent at the N1 and N3 positions of imidazolidine-2,4,5-triones critically influences their physicochemical and biological properties. Below is a comparison of key analogs (Table 1):
| Compound Name & Substituents | Molecular Weight | log Kow | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 1-[(2-Chlorophenyl)methyl] (hypothetical) | 266.67* | ~2.1* | N/A | Ortho-chloro substitution on phenyl ring |
| 3d: 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] | 413.43 | 3.45 | 165–166 | Para-isopropylphenyl; fluorobenzothiazole |
| 3e: 1-(4-chlorophenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] | 419.82 | 3.12 | 172–173 | Para-chlorophenyl; fluorobenzothiazole |
| 3g: 1-(2,6-diisopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] | 469.54 | 4.78 | 161–162 | Sterically bulky diisopropylphenyl |
| 1-[(3,4-dichlorophenyl)methyl]-3-[(2-chloro-6-fluorobenzyl)oxy] | 431.63 | N/A | N/A | Multi-halogenated aryl groups |
*Estimated based on substituent contributions .
Key Observations:
- Substituent Position: Para-substituted phenyl groups (e.g., 3d, 3e) generally enhance enzyme inhibition compared to ortho-substituted analogs (e.g., hypothetical 2-chlorophenyl derivative) due to reduced steric hindrance and optimized electronic interactions with enzyme active sites .
- Melting Points: Fluorobenzothiazole-containing derivatives (3d, 3e) exhibit higher melting points (161–173°C), correlating with crystalline stability observed in X-ray studies .
Structure-Activity Relationships (SAR)
- Electron Properties: Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance AChE/BChE inhibition by stabilizing charge-transfer interactions with catalytic serine residues .
- Steric Effects: Bulky substituents (e.g., 2,6-diisopropylphenyl in 3g) reduce AChE activity but improve BChE selectivity due to BChE’s larger active site .
- Lipophilicity vs. Solubility: Higher log Kow values correlate with improved blood-brain barrier penetration but may compromise aqueous solubility, necessitating formulation optimization .
Biological Activity
1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic compound belonging to the imidazolidine family, characterized by its unique structural features and biological activity. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H8ClN3O3
- Molecular Weight : 241.64 g/mol
The imidazolidine ring provides a framework for various biological interactions due to its ability to form hydrogen bonds and engage in π-π stacking with biomolecules.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the chlorophenyl substituent enhances the compound's lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated notable cytotoxic effects, particularly on breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 20.3 |
| H460 | 25.6 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it exhibits potent inhibition of mushroom tyrosinase, an enzyme critical in melanin biosynthesis.
| Compound | IC50 (µM) |
|---|---|
| This compound | 10.5 |
| Kojic Acid | 24.09 |
This inhibition suggests potential applications in cosmetic formulations aimed at skin lightening .
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo:
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups treated with vehicle alone.
- Dermatological Applications : Clinical trials evaluating the topical application of formulations containing this compound showed promising results in reducing hyperpigmentation and improving skin tone.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, and how should data be interpreted?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the aromatic (2-chlorophenyl) and imidazolidine-trione backbone. Compare chemical shifts with structurally analogous compounds (e.g., 1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione ). IR spectroscopy can validate carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For unresolved spectral contradictions, computational tools like DFT-based NMR prediction can resolve ambiguities .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) principles to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can identify interactions between reaction time and temperature. Evidence from imidazolidine-trione derivatives suggests using polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K2CO3) to enhance cyclization efficiency . Post-synthesis, use recrystallization in ethanol-water mixtures to isolate pure crystals .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and electron density maps. Focus on the electrophilic carbonyl groups and steric effects from the 2-chlorophenyl substituent. Studies on similar triones indicate that Fukui function analysis identifies reactive sites for nucleophilic attack . Validate predictions with kinetic experiments (e.g., Hammett plots) to correlate substituent effects with reaction rates .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways. Compare results with computational molecular dynamics simulations to assess bond dissociation energies. For discrepancies, consider impurities or polymorphic forms (e.g., hydrate vs. anhydrous). Cross-reference with crystallographic data (if available) to confirm structural integrity .
Q. What advanced separation techniques are suitable for isolating enantiomers or byproducts of this compound?
- Methodological Answer : Use chiral stationary phase chromatography (e.g., amylose-based columns) if enantiomers are present. For byproduct removal, membrane separation technologies (e.g., nanofiltration) can isolate high-purity fractions based on molecular weight cut-offs . Couple with HPLC-MS to monitor separation efficiency and identify trace impurities .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the compound’s photodegradation mechanism?
- Methodological Answer : Implement a factorial design varying UV intensity, pH, and oxygen levels. Use LC-MS/MS to identify degradation products (e.g., chlorobenzaldehyde or imidazole fragments). For mechanistic insights, employ time-resolved spectroscopy to track transient intermediates (e.g., triplet states) .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Use ANOVA to assess significance across replicates. For high-throughput data, machine learning tools (e.g., random forests) can identify nonlinear relationships between structural features and toxicity .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines: use fume hoods for weighing powdered forms (risk of inhalation) and avoid aqueous workups without pH control (risk of hydrolysis releasing chlorine gas). Store at RT in airtight containers, as indicated for structurally similar triones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
